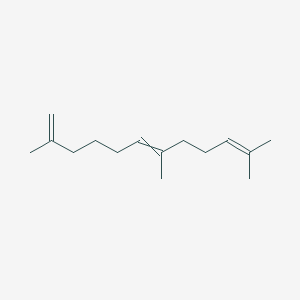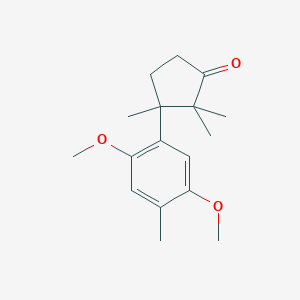![molecular formula C24H33IO2 B14246889 Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate CAS No. 359434-73-4](/img/structure/B14246889.png)
Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate is an organoiodine compound known for its unique structure and properties. This compound is characterized by the presence of two 4-(2-methylbutan-2-yl)phenyl groups attached to an iodanium ion, with an acetate counterion. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate typically involves the reaction of 4-(2-methylbutan-2-yl)phenyl iodide with an oxidizing agent in the presence of an acetate source. Common oxidizing agents include peracids or hypervalent iodine reagents. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iodine compounds.
Reduction: It can be reduced to form iodide ions and corresponding organic products.
Substitution: The iodanium ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hypervalent iodine reagents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or halides are used in substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state iodine compounds.
Reduction: Iodide ions and corresponding organic products.
Substitution: New compounds with substituted nucleophiles.
Aplicaciones Científicas De Investigación
Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in oxidation and substitution reactions.
Biology: Investigated for its potential use in biological assays and as a labeling agent.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate involves the interaction of the iodanium ion with various molecular targets. The compound can act as an oxidizing agent, transferring oxygen atoms to substrates. It can also participate in substitution reactions, where the iodanium ion is replaced by a nucleophile. The specific pathways and molecular targets depend on the reaction conditions and the nature of the substrates involved.
Comparación Con Compuestos Similares
Similar Compounds
- Bis[4-(2-methylbutan-2-yl)phenyl]iodanium hydrogen sulfate
- Bis[4-(2-methylbutan-2-yl)phenyl]iodanium chloride
- Bis[4-(2-methylbutan-2-yl)phenyl]iodanium bromide
Uniqueness
Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate is unique due to its specific counterion (acetate), which can influence its reactivity and solubility. Compared to other similar compounds, it may exhibit different reactivity patterns and applications, making it a valuable reagent in certain chemical processes.
Propiedades
Número CAS |
359434-73-4 |
|---|---|
Fórmula molecular |
C24H33IO2 |
Peso molecular |
480.4 g/mol |
Nombre IUPAC |
bis[4-(2-methylbutan-2-yl)phenyl]iodanium;acetate |
InChI |
InChI=1S/C22H30I.C2H4O2/c1-7-21(3,4)17-9-13-19(14-10-17)23-20-15-11-18(12-16-20)22(5,6)8-2;1-2(3)4/h9-16H,7-8H2,1-6H3;1H3,(H,3,4)/q+1;/p-1 |
Clave InChI |
QPNFQGHSTJSIBV-UHFFFAOYSA-M |
SMILES canónico |
CCC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)CC.CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14246806.png)

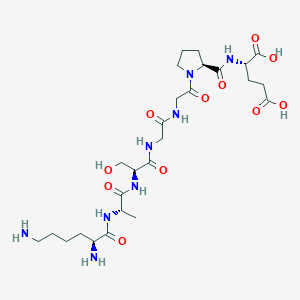



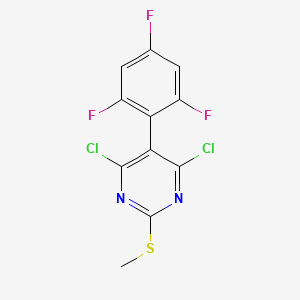
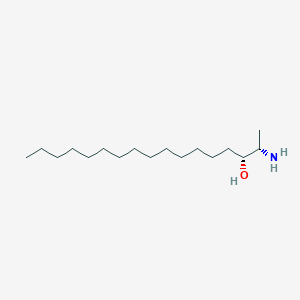
![Pyrimidine, 4,6-bis[4-(propylthio)[2,2'-bipyridin]-6-yl]-](/img/structure/B14246852.png)
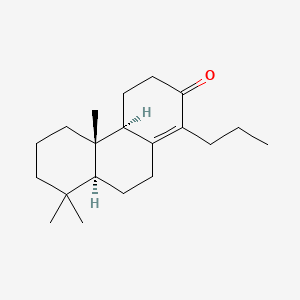
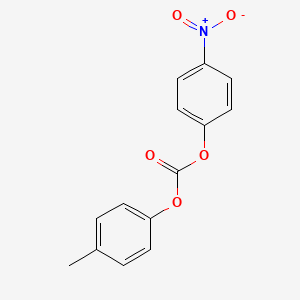
![N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan](/img/structure/B14246877.png)
